molecular formula C7H17ClN2O B1398381 N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride CAS No. 1220037-24-0

N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B1398381
M. Wt: 180.67 g/mol
InChI Key: SKWATROUZYJYJC-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride, also known as TBMA-HCl, is an anionic amphiphile used in a variety of laboratory applications. TBMA-HCl is a small molecule that is able to form micelles in aqueous solutions, making it a promising tool for drug delivery, biocatalysis, and other applications. TBMA-HCl has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines

    • Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • Method : The most extensively used enantiopure tert-butanesulfinamide is used in the asymmetric N-heterocycle synthesis via sulfinimines .
    • Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Synthesis of N-nitrosamines using tert-butyl nitrite

    • Application : Synthesis of various N-nitroso compounds from secondary amines .
    • Method : The synthesis is carried out using tert-butyl nitrite (TBN) under solvent-free conditions .
    • Results : The methodology has a broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
  • Facile preparation of N-tert-butyl amides
    • Application : Preparation of N-tert-butyl amides .
    • Method : The preparation is carried out under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source .
    • Results : The methodology offers a facile way to prepare N-tert-butyl amides .
  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines

    • Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • Method : The most extensively used enantiopure tert-butanesulfinamide is used in the asymmetric N-heterocycle synthesis via sulfinimines .
    • Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Synthesis of N-nitrosamines using tert-butyl nitrite

    • Application : Synthesis of various N-nitroso compounds from secondary amines .
    • Method : The synthesis is carried out using tert-butyl nitrite (TBN) under solvent-free conditions .
    • Results : The methodology has a broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .

properties

IUPAC Name

N-tert-butyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-7(2,3)9-6(10)5-8-4;/h8H,5H2,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWATROUZYJYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride

CAS RN

1220037-24-0
Record name Acetamide, N-(1,1-dimethylethyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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